molecular formula C10H13FN2 B1443237 2-Fluoro-6-(pyrrolidin-1-yl)aniline CAS No. 1183840-96-1

2-Fluoro-6-(pyrrolidin-1-yl)aniline

Cat. No.: B1443237
CAS No.: 1183840-96-1
M. Wt: 180.22 g/mol
InChI Key: KVQQZPSWPXPGFE-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C10H13FN2 It is characterized by the presence of a fluorine atom and a pyrrolidine ring attached to an aniline moiety

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-(pyrrolidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidinyl group in the compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic functions. Additionally, this compound may interact with biomolecules such as nucleic acids, affecting their stability and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions. This can lead to the inhibition or activation of enzymes by stabilizing or destabilizing their active conformations. Additionally, this compound may influence gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production. The subcellular localization of this compound can significantly influence its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)aniline typically involves the nucleophilic substitution reaction of 2-fluoroaniline with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-(pyrrolidin-1-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-(pyrrolidin-1-yl)aniline is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-6-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQQZPSWPXPGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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